molecular formula C10H15NO2 B14652885 (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 52730-21-9

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

Cat. No.: B14652885
CAS No.: 52730-21-9
M. Wt: 181.23 g/mol
InChI Key: NRQVXWNPFZZDMQ-LDWIPMOCSA-N
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Description

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[321]octane-2,4-dione is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework

Chemical Reactions Analysis

Types of Reactions: (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the bicyclic framework.

Mechanism of Action

The mechanism of action of (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione include other bicyclic systems like tricyclo[3.2.1.02.7]octane and bicyclo[3.3.1]nonane . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of a nitrogen atom within its bicyclic framework. This structural feature imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

52730-21-9

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione

InChI

InChI=1S/C10H15NO2/c1-9(2)6-4-5-10(9,3)8(13)11-7(6)12/h6H,4-5H2,1-3H3,(H,11,12,13)/t6-,10+/m1/s1

InChI Key

NRQVXWNPFZZDMQ-LDWIPMOCSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=O)NC2=O

Canonical SMILES

CC1(C2CCC1(C(=O)NC2=O)C)C

Origin of Product

United States

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